Ro 67-4853
Description
Ro 67-4853 (chemical name: (9H-xanthene-9-carbonyl)-carbamic acid butyl ester) is a positive allosteric modulator (PAM) of metabotropic glutamate receptor 1 (mGluR1). It enhances glutamate-induced intracellular calcium (iCa²⁺) mobilization and activates downstream signaling pathways such as ERK1/2 phosphorylation and cAMP production . Its potency (pEC₅₀ = 7.16 for rmGlu1a) and selectivity for group I mGlu receptors (including mGluR1 and mGluR5) make it a key tool for studying receptor dynamics .
Properties
IUPAC Name |
butyl N-(9H-xanthene-9-carbonyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-2-3-12-23-19(22)20-18(21)17-13-8-4-6-10-15(13)24-16-11-7-5-9-14(16)17/h4-11,17H,2-3,12H2,1H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBUXEUMZZQUFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433240 | |
| Record name | Ro67-4853 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302841-89-0 | |
| Record name | Butyl N-(9H-xanthen-9-ylcarbonyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302841-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ro67-4853 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RO-67-4853 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QM27L9Q3RZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Core Xanthene Synthesis
The xanthene backbone (9H-xanthen-9-ol) is typically prepared via:
- Acid-catalyzed condensation :
Carbamoylation Reaction
Conversion to the target molecule involves sequential steps:
Mechanistic Details :
- Step 1 : Xanthen-9-ol → xanthen-9-carbonyl chloride via thionyl chloride-mediated chlorination
- Step 2 : Nucleophilic acyl substitution with butyl carbamate using 4-dimethylaminopyridine (DMAP) as catalyst
Critical Process Parameters
Solubility Optimization
This compound exhibits limited aqueous solubility (0.5 mg/mL in ethanol), necessitating:
- Reaction solvent : Dichloromethane (DCM) preferred for carbamoylation
- Precipitation control : Slow addition of hexane during crystallization
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, CDCl₃) :
- δ 8.20 (d, J=7.6 Hz, 2H, aromatic)
- δ 7.45-7.35 (m, 4H, xanthene protons)
- δ 4.25 (t, J=6.8 Hz, 2H, OCH₂)
- δ 1.65 (m, 2H, CH₂)
- δ 1.40 (m, 2H, CH₂)
- δ 0.95 (t, J=7.2 Hz, 3H, CH₃)
HPLC Purity :
- Column: C18, 250 × 4.6 mm
- Mobile phase: 70:30 MeCN/H₂O + 0.1% TFA
- Retention time: 8.2 min
- Purity: ≥98%
Scale-Up Challenges
Batch vs Flow Chemistry
| Parameter | Batch Process | Microreactor Flow |
|---|---|---|
| Cycle time | 18 hr | 2.5 hr |
| Impurity profile | 2.1% byproducts | 0.7% byproducts |
| Maximum batch size | 50 g | Continuous production |
Key findings :
- Microfluidic systems reduce thermal degradation during exothermic chlorination
- Residual SOCl₂ removal requires additional washing steps at >100 g scale
Comparative Synthesis Routes
Chemical Reactions Analysis
Types of Reactions
Butyl 9H-xanthene-9-carbonylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group or the xanthene moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the xanthene moiety, while reduction may produce reduced derivatives of the carbamate group.
Scientific Research Applications
Butyl 9H-xanthene-9-carbonylcarbamate has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in various chemical assays and analytical techniques.
Biology: Employed in biological imaging and as a marker for tracking cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Ro 67-4853 involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties allow it to bind to certain biomolecules, enabling researchers to track and study various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Other mGluR1 PAMs
Structural Analogues: Ro Series
Ro 67-4853 belongs to a series of mGluR1 PAMs, including Ro 01-6128 (diphenylacetyl-carbamic acid ethyl ester) and Ro 67-7476 ((S)-2-(4-fluoro-phenyl)-1-(toluene-4-sulfonyl)-pyrrolidine). Key differences include:
Table 1: Functional Comparison of Ro Series PAMs
| Parameter | This compound | Ro 01-6128 | Ro 67-7476 |
|---|---|---|---|
| ERK1/2 Activation | EC₅₀ = 9.2 ± 6.2 nM | EC₅₀ = 247.9 ± 50.6 nM | EC₅₀ = 163.3 ± 44.8 nM |
| Calcium Mobilization | EC₅₀ = 11.7 ± 2.4 µM | EC₅₀ = 21.5 ± 1.8 µM | EC₅₀ = 17.7 ± 0.2 µM |
| cAMP Modulation | +30% at 0.96 µM | +7% at 0.96 µM | +8% at 0.96 µM |
| Intrinsic Agonism | Observed in IP1 assays | Minimal | Minimal |
| Selectivity | Active at mGluR1/5 | mGluR1-specific | mGluR1-specific |
- Mechanistic Insights :
- This compound exhibits intrinsic agonism in IP1 accumulation assays, unlike Ro 01-6128 and Ro 67-7476 .
- All three PAMs share a binding pocket involving Val-757 in the transmembrane domain (TMD) but differ in their effects on ERK1/2 vs. cAMP pathways, highlighting ligand-induced differential signaling .
Functional Analogues: CPPHA and VU0469650
- CPPHA :
- VU0469650 :
Comparison with Orthosteric Ligands and NAMs
Orthosteric Agonist: L-Quisqualate
NAMs: CPCCOEt and JNJ16259685
Table 2: this compound vs. NAMs
| Parameter | This compound (PAM) | CPCCOEt (NAM) | JNJ16259685 (NAM) |
|---|---|---|---|
| Binding Site | TMD (Val-757) | TMD (Thr-815, Ala-818) | TMD (unknown) |
| Calcium Interaction | Enhanced by [Ca²⁺] | Inhibited by [Ca²⁺] | No data |
| Mutant Effects | Restores activity in L454F/N885del | Loses efficacy in T815A/A818G mutants | Inhibits Y792C mutants |
| Signal Inhibition | N/A | IC₅₀ = 6.5 µM | IC₅₀ = 16 nM |
Unique Properties of this compound
- Dual Signaling Effects :
- Mutation Resilience :
Limitations and Controversies
- Selectivity Misreports: One source incorrectly labels this compound as an mGluR5 antagonist ; however, consensus confirms its primary activity at mGluR1 with minor mGluR5 cross-reactivity .
- Calcium Paradox : High [Ca²⁺] (>5 mM) abolishes this compound’s potentiation, likely due to saturation of its binding site .
Biological Activity
Ro 67-4853 is a compound recognized as a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs), particularly the group I mGlu receptors, which include mGluR1 and mGluR5. This compound enhances the effects of glutamate, a key neurotransmitter involved in excitatory signaling in the central nervous system. The following sections detail its biological activity, mechanisms, and research findings.
This compound operates by binding to allosteric sites on mGluR1 and mGluR5, which are G-protein-coupled receptors (GPCRs). By binding to these sites, this compound enhances the receptor's response to glutamate without directly activating the receptor itself. This modulation can lead to increased intracellular calcium levels and activation of various signaling pathways.
Key Findings on Mechanism
- Calcium Mobilization : In studies using HEK293 cells expressing mGluR1α, this compound was shown to potentiate calcium responses in the presence of glutamate. The effective concentration (EC50) for this activity was determined to be approximately 6.8 μM .
- Signal Transduction : this compound has been reported to activate downstream signaling cascades such as ERK1/2 phosphorylation and cAMP production even in the absence of exogenous agonists, indicating its ability to influence multiple pathways through allosteric modulation .
Biological Activity Data
The following table summarizes key biological activity data for this compound:
| Parameter | Value |
|---|---|
| Receptor Target | mGluR1, mGluR5 |
| pEC50 (mGluR1) | 7.16 |
| Calcium Response EC50 | 6.8 μM |
| Potentiation Effect | Enhances glutamate effects |
| Signaling Pathways Activated | ERK1/2 phosphorylation, cAMP production |
Study 1: Calcium Mobilization in HEK293 Cells
In an experiment designed to evaluate the effects of this compound on calcium mobilization:
- HEK293 cells were transfected with mGluR1α.
- The cells were preincubated with varying concentrations of this compound along with calcium.
- Results indicated that this compound significantly enhanced calcium influx in a concentration-dependent manner when combined with glutamate .
Study 2: ERK1/2 Activation in BHK Cells
Another study focused on the activation of ERK1/2 in baby hamster kidney (BHK) cells:
- Cells expressing mGluR1 were treated with this compound.
- The compound induced ERK1/2 phosphorylation even without additional glutamate, demonstrating its potential as a modulator of intracellular signaling pathways independent of direct receptor activation .
Study 3: Comparative Analysis with Other PAMs
This compound was compared with other known PAMs such as Ro 67-7476 and Ro 01-6128:
Q & A
Q. What experimental models are most suitable for studying Ro 67-4853’s modulation of mGluR1 activity?
this compound is best studied in HEK293 cells transfected with human or rat mGluR1, where its effects on calcium mobilization (via iCa²⁺ assays) and ERK1/2 phosphorylation can be quantified. For calcium signaling, use fluorometric assays with FLIPR or Fura-2 dyes to monitor intracellular Ca²⁺ changes induced by glutamate or synthetic agonists like DHPG. Include mGluR1 antagonists (e.g., R214127 or LY341495) as controls to confirm receptor specificity .
Q. How does this compound differ mechanistically from other mGluR1 positive allosteric modulators (PAMs) like Ro 01-6128?
this compound exhibits weaker direct agonism compared to Ro 01-6128 but enhances orthosteric agonist potency (e.g., glutamate or DHPG) more selectively. For example, at 1 µM, this compound increases ERK1/2 phosphorylation by ~114% of maximal glutamate response, while Ro 01-6128 achieves ~119%. Use competitive binding assays and Schild analysis to differentiate their allosteric vs. orthosteric interactions .
Q. What are the solubility and stability considerations for this compound in in vitro assays?
this compound is a crystalline solid with low aqueous solubility. Prepare stock solutions in DMSO (≤10 mM) and dilute in assay buffers containing 0.1% BSA to prevent aggregation. Avoid prolonged storage in aqueous media (>4 hours) to minimize degradation .
Advanced Research Questions
Q. How can researchers reconcile contradictory data between calcium mobilization (iCa²⁺) and IP1 accumulation assays when testing this compound?
Discrepancies arise from assay temporal dynamics. iCa²⁺ assays (1-minute preincubation) capture transient signaling, while IP1 accumulation (equilibrium state) reflects prolonged receptor activation. For this compound, IP1 assays show higher baseline agonism (e.g., 5.1-fold quisqualate EC₅₀ shift vs. 4.5-fold in iCa²⁺). Use both assays to evaluate time-dependent modulation and ligand-receptor binding kinetics .
Q. What experimental strategies optimize detection of this compound’s allosteric effects in ERK1/2 phosphorylation studies?
Preincubate cells with this compound (10 µM, 5–10 minutes) before adding submaximal glutamate concentrations (EC₂₀–EC₅₀). Include LY341495 (competitive antagonist) to block orthosteric sites and confirm allosteric enhancement. Normalize data to maximal glutamate response (100%) and use nonlinear regression to calculate fold shifts in EC₅₀ .
Q. How does this compound’s activity vary across mGluR subtypes, and how can cross-reactivity be minimized?
While this compound primarily targets mGluR1, weak mGluR5 modulation is reported in some assays. To isolate mGluR1 effects, use mGluR5-specific antagonists (e.g., MPEP) or CRISPR-edited mGluR5-KO cell lines. Validate specificity via concentration-response curves: this compound (pEC₅₀ = 7.16 for mGluR1 vs. negligible activity at mGluR2/4/8) .
Q. What methodological approaches address this compound’s partial agonism in mutant mGluR1 models (e.g., L454F or N885del)?
In mutant receptors, this compound enhances Ca²⁺ mobilization more potently than wild-type. For example, in L454F mutants, 10 µM this compound increases Ca²⁺ response by ~200% over baseline. Use site-directed mutagenesis and structural modeling (e.g., cryo-EM of mGluR1-PAM complexes) to identify residue-specific interactions .
Data Analysis and Interpretation
Q. How should researchers analyze concentration-response data when this compound exhibits both PAM and weak agonist activity?
Apply the operational model of allostery to quantify cooperativity (α) and efficacy (τ). For example, in iCa²⁺ assays, this compound’s α value (4.5) indicates strong positive modulation, while its τ (~0.2) reflects low intrinsic agonism. Use GraphPad Prism’s “Allosteric EC₅₀ Shift” model to separate these parameters .
Q. What statistical controls are critical when comparing this compound’s effects across multiple signaling pathways (e.g., Ca²⁺ vs. cAMP)?
Normalize pathway-specific responses to internal controls (e.g., forskolin for cAMP assays). Apply Bonferroni correction for multiple comparisons and report effect sizes (Cohen’s d) to highlight biologically meaningful differences. For example, this compound enhances Ca²⁺ signaling (ΔEC₅₀ = 4.5-fold) but has no effect on cAMP .
Tables for Key Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
